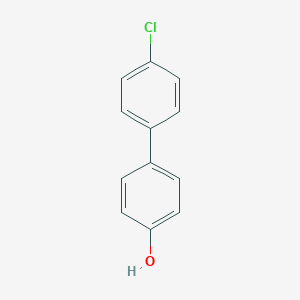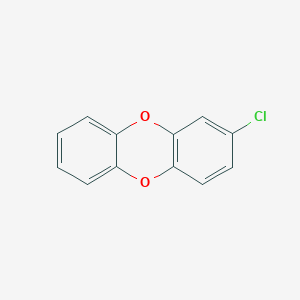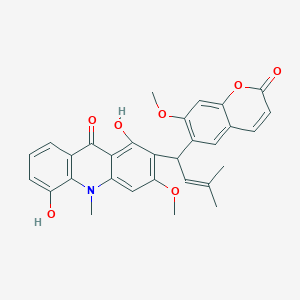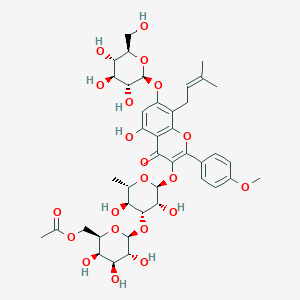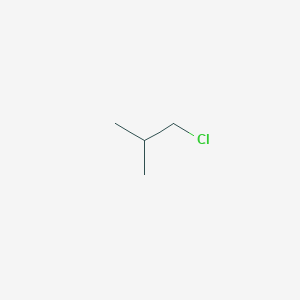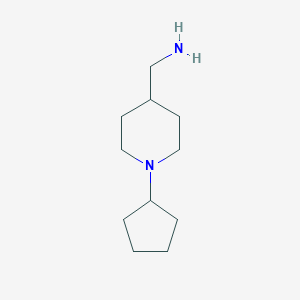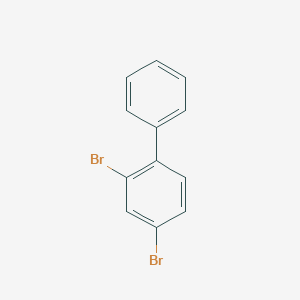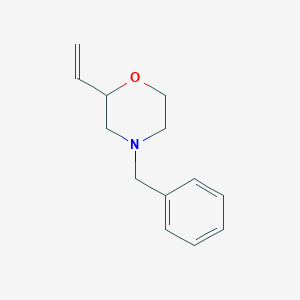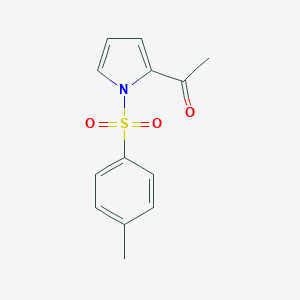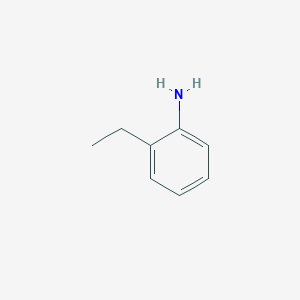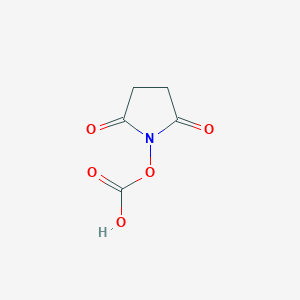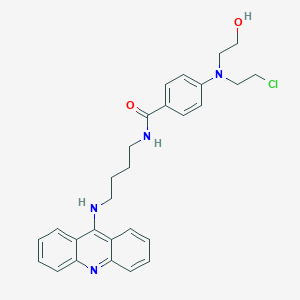
Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)- is a chemical compound that has been extensively studied in scientific research. It is a member of the class of compounds known as DNA intercalators, which are molecules that can insert themselves between the base pairs of DNA. This property makes benzamide an important tool in the study of DNA structure and function.
Wirkmechanismus
Benzamide exerts its effects on DNA through intercalation, which involves the insertion of the molecule between the base pairs of DNA. This can cause changes in the structure of the DNA molecule, which can affect its function. Benzamide has also been shown to affect the activity of enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as to affect the structure of DNA. Benzamide has also been shown to have anti-tumor effects in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of benzamide is its ability to intercalate into DNA, which makes it an important tool for the study of DNA structure and function. However, benzamide also has limitations, including its potential toxicity and the need for careful handling in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research involving benzamide. One area of interest is the development of new compounds that can intercalate into DNA with greater specificity and less toxicity. Another area of interest is the use of benzamide and related compounds in the development of new drugs for the treatment of cancer and other diseases. Additionally, benzamide may have potential applications in the study of epigenetics, which involves the study of changes in gene expression that are not caused by changes in the DNA sequence.
Synthesemethoden
Benzamide is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-(9-acridinylamino)butylamine with 2-chloroethanol to form a hydroxyethyl derivative. This intermediate is then reacted with 2-chloroethylamine to form the final product, benzamide.
Wissenschaftliche Forschungsanwendungen
Benzamide has been extensively studied for its ability to intercalate into DNA and alter its structure. This property has led to its use in a variety of scientific research applications, including the study of DNA replication, transcription, and repair. Benzamide has also been used to study the interaction of DNA with other molecules, such as proteins and drugs.
Eigenschaften
CAS-Nummer |
125500-20-1 |
|---|---|
Produktname |
Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)- |
Molekularformel |
C28H31ClN4O2 |
Molekulargewicht |
491 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)butyl]-4-[2-chloroethyl(2-hydroxyethyl)amino]benzamide |
InChI |
InChI=1S/C28H31ClN4O2/c29-15-18-33(19-20-34)22-13-11-21(12-14-22)28(35)31-17-6-5-16-30-27-23-7-1-3-9-25(23)32-26-10-4-2-8-24(26)27/h1-4,7-14,34H,5-6,15-20H2,(H,30,32)(H,31,35) |
InChI-Schlüssel |
GIAZTKAHWIEQQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCO)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCO)CCCl |
Andere CAS-Nummern |
125500-20-1 |
Synonyme |
N-[4-(acridin-9-ylamino)butyl]-4-(2-chloroethyl-(2-hydroxyethyl)amino) benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
